N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-14(13-8-5-4-6-9-13)17(19)18-12-16(20-2)15-10-7-11-21-15/h4-11,14,16H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBFMUKCHQCWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide typically involves the reaction of furan derivatives with appropriate amines and acylating agents. One common method is the condensation of 2-furylmethanol with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Halogenated or nitrated furans
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Furan/Methoxyethyl Motifs
Thiosemicarbazide Derivatives (Compounds 23 and 24)
- Structure : Compound 23: (E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide;
Compound 24: (E)-2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide . - Activity : Both compounds are potent MAO-B inhibitors (IC50: 0.042 µM and 0.056 µM, respectively), comparable to the reference drug Selegiline. Benzofuran derivatives (Compound 23) showed higher activity than benzothiophene analogs (Compound 24), emphasizing the role of the oxygen-rich furan ring in enhancing binding affinity .
- Mechanism: Reversible, non-competitive inhibition with Ki values of 0.035 µM (Compound 23) and 0.046 µM (Compound 24). Cytotoxicity assays confirmed safety at therapeutic concentrations .
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide (Compound 4)
- Structure : Features a methoxyethyl group and acrylamide backbone but substitutes the furan with a 4-hydroxy-3-methoxyphenyl group .
- Activity : Demonstrated anti-inflammatory activity (IC50 < 17.21 µM), attributed to the hydroxyl and methoxy groups enhancing interaction with inflammatory targets .
N-[2-({[(Furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-Phenylbutanamide
- Structure: Incorporates a furan-2-ylmethyl carbamoyl group and a thieno-pyrazol scaffold. Molecular weight: 424.5 g/mol .
Functional Analogues with Phenylbutanamide Backbones
N-{2-[4-Cyclopropyl-3-(Furan-2-yl)-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]ethyl}-2-Phenylbutanamide
Pharmacological and Structural Trends
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Furan vs. Benzofuran/Benzothiophene : Benzofuran derivatives (Compound 23) exhibit superior MAO-B inhibition compared to benzothiophene (Compound 24), likely due to enhanced π-π stacking or hydrogen bonding .
Methoxyethyl Group : This moiety consistently improves target engagement across analogs, possibly by increasing solubility or stabilizing receptor interactions .
Activity vs. Substituent Polarity: Hydroxyl and methoxy groups (e.g., Compound 4) correlate with anti-inflammatory effects, while non-polar furan/benzofuran groups favor enzyme inhibition .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a phenylbutanamide backbone, which are critical for its biological interactions. The methoxyethyl group enhances solubility, potentially improving bioavailability at the target sites.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan moiety may facilitate binding to active sites on these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as anti-inflammatory and antimicrobial actions.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds containing furan rings have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position this compound as a candidate for treating inflammatory diseases .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can inhibit key enzymes such as tyrosinase , which is involved in melanin synthesis. For example, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Kojic Acid | 19.97 | Tyrosinase Inhibition |
| Compound A | 0.0433 | Mixed Inhibition Type |
| Compound B | 0.28 | Competitive Inhibition |
Cytotoxicity Studies
Cytotoxicity assessments in cell lines such as B16F10 have revealed that many phenylbutanamide derivatives do not exhibit significant cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development .
Case Studies
Case Study 1: Tyrosinase Inhibition
A study focused on the inhibition of mushroom tyrosinase by phenylbutanamide derivatives showed that certain compounds effectively reduced melanin production in vitro without causing cytotoxicity to melanocytes. This supports the potential use of this compound in skin-lightening formulations.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into the specific effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
